Cas no 111138-89-7 ((1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol)

(1R,2S)-2-Amino-3-methyl-1-phenylbutan-1-ol is a chiral amino alcohol compound characterized by its stereospecific (1R,2S) configuration. This structure imparts distinct reactivity and selectivity, making it valuable as a building block in asymmetric synthesis and pharmaceutical intermediates. Its phenyl and branched alkyl substituents contribute to steric and electronic modulation, enhancing its utility in chiral catalysis or resolution processes. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, enabling applications in ligand design or bioactive molecule development. High enantiomeric purity is achievable due to its well-defined stereochemistry, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended to preserve stability.
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol structure
111138-89-7 structure
Product Name:(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
CAS No:111138-89-7
MF:C11H17NO
MW:179.258783102036
MDL:MFCD30305402
CID:5608298
PubChem ID:10856884
Update Time:2025-06-08

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EOS-61740
    • Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-, (αR)-
    • (1R,2S)-1-Phenyl-2-amino-3-methyl-1-butanol
    • (1R,2S)-2-amino-1-phenyl-3-methyl-butanol
    • (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
    • COXYPOLXZLWCIA-WDEREUQCSA-N
    • EN300-8124529
    • 111138-89-7
    • SCHEMBL4866339
    • MDL: MFCD30305402
    • Inchi: 1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: COXYPOLXZLWCIA-WDEREUQCSA-N
    • SMILES: [C@H](C1=CC=CC=C1)(O)[C@@H](N)C(C)C

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.027±0.06 g/cm3(Predicted)
  • Boiling Point: 310.1±22.0 °C(Predicted)
  • pka: 12.01±0.45(Predicted)

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Pricemore >>

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Additional information on (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol

Chemical Profile of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol and CAS No. 111138-89-7

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol is a chiral organic compound with significant applications in the field of pharmaceutical chemistry and biochemical research. This compound, identified by the CAS number 111138-89-7, has garnered attention due to its structural complexity and potential biological activities. The precise stereochemistry of this molecule, as indicated by the (1R,2S) configuration, makes it a valuable scaffold for the development of enantioselective drugs and chiral catalysts.

The< strong> molecular structure of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol consists of a butane backbone substituted with an amino group at the second carbon, a methyl group at the third carbon, and a phenyl group at the first carbon. This arrangement creates a highly functionalized molecule with multiple sites for chemical modification and interaction with biological targets. The presence of both< strong> amino and< strong> phenyl groups enhances its potential utility in drug design, as these moieties are frequently involved in hydrogen bonding and hydrophobic interactions within biological systems.

In recent years, there has been growing interest in the development of< strong> chiral building blocks for medicinal chemistry. (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol exemplifies such a building block due to its well-defined stereochemistry and diverse functional groups. Researchers have leveraged this compound to synthesize novel pharmacophores that exhibit improved selectivity and reduced side effects compared to their racemic counterparts. The stereochemical purity of this compound is crucial for ensuring the efficacy and safety of derived drug candidates.

The< strong> pharmaceutical industry has shown particular interest in this compound for its potential applications in treating neurological disorders, inflammation, and other diseases where enantioselectivity plays a critical role. For instance, studies have demonstrated that chiral derivatives of this molecule can modulate neurotransmitter receptors with high specificity. This property is particularly valuable in the development of< strong> central nervous system (CNS) drugs, where subtle differences in stereochemistry can significantly impact therapeutic outcomes.

Synthetic methodologies for preparing (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol have been refined over the years to achieve high yields and enantiomeric purity. Modern techniques such as asymmetric hydrogenation and enzymatic resolution have enabled chemists to access this compound efficiently. These advances in synthetic chemistry have not only facilitated research but also paved the way for large-scale production needed for clinical trials and commercialization.

The< strong> biochemical research community has also explored the biological activities of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol and its derivatives. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in metabolic pathways relevant to diseases like diabetes and cancer. Additionally, its ability to interact with< strong> protein targets makes it a promising candidate for developing kinase inhibitors and other therapeutic agents.

In conclusion, (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol (CAS No. 111138-89-7) is a versatile chiral compound with significant potential in pharmaceutical research and drug development. Its unique structural features and functional groups make it an attractive scaffold for designing enantioselective drugs targeting various diseases. As our understanding of stereochemistry continues to evolve, compounds like this are expected to play an increasingly important role in the next generation of therapeutics.

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